1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16332058
InChI: InChI=1S/C22H23FN4O2/c1-15-16(2)24-22-26(19-8-6-18(23)7-9-19)13-25(14-27(22)21(15)28)12-17-4-10-20(29-3)11-5-17/h4-11H,12-14H2,1-3H3
SMILES:
Molecular Formula: C22H23FN4O2
Molecular Weight: 394.4 g/mol

1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

CAS No.:

Cat. No.: VC16332058

Molecular Formula: C22H23FN4O2

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one -

Specification

Molecular Formula C22H23FN4O2
Molecular Weight 394.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Standard InChI InChI=1S/C22H23FN4O2/c1-15-16(2)24-22-26(19-8-6-18(23)7-9-19)13-25(14-27(22)21(15)28)12-17-4-10-20(29-3)11-5-17/h4-11H,12-14H2,1-3H3
Standard InChI Key HBRJMMOPITUJRF-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)C

Introduction

The compound 1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-one is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its unique structure combines features of pyrimidine and triazine rings, which are commonly found in bioactive compounds. Below is a detailed analysis of its chemical properties, structural characteristics, and potential applications.

Structural Features

The compound consists of:

  • Core Structure: A fused pyrimidine-triazine ring system.

  • Substituents:

    • A 4-fluorophenyl group at position 1.

    • A 4-methoxybenzyl group at position 3.

    • Two methyl groups at positions 7 and 8.

These structural elements provide the compound with a balance of hydrophobic and hydrophilic characteristics, making it suitable for interactions with biological targets.

Synthesis

Although specific synthesis methods for this compound were not detailed in the sources reviewed, similar pyrimidine-triazine derivatives are typically synthesized through multi-step reactions involving:

  • Cyclization of appropriate precursors to form the fused heterocyclic core.

  • Subsequent functionalization with fluorophenyl and methoxybenzyl groups using nucleophilic substitution or condensation reactions.

These methods often involve standard organic chemistry techniques such as refluxing in solvents like ethanol or dimethylformamide (DMF), with catalysts to enhance reaction efficiency .

Medicinal Chemistry

The pyrimido-triazine scaffold is a known pharmacophore in drug discovery. Compounds with similar structures have been investigated for activities such as:

  • Anti-inflammatory effects: Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

  • Anticancer activity: Triazine derivatives have shown cytotoxic effects against various cancer cell lines due to their ability to interfere with DNA synthesis or enzyme activity .

Agrochemical Applications

Heterocyclic compounds containing triazine rings are also explored for use as herbicides or pesticides due to their ability to disrupt essential metabolic pathways in plants or pests .

Research Outlook

Further studies on 1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-one could focus on:

  • Biological Activity Screening: Testing against various enzymes and cell lines to identify therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to optimize activity and reduce toxicity.

  • Pharmacokinetics and Toxicology: Evaluating absorption, distribution, metabolism, excretion (ADME), and safety profiles.

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